Cas no 1804639-70-0 (2-Bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxaldehyde)

2-Bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxaldehyde
-
- Inchi: 1S/C8H3BrF2N2O/c9-7-5(3-14)1-4(2-12)6(13-7)8(10)11/h1,3,8H
- InChI Key: MPGSQOSFQPSQSK-UHFFFAOYSA-N
- SMILES: BrC1=C(C=O)C=C(C#N)C(C(F)F)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 265
- XLogP3: 1.7
- Topological Polar Surface Area: 53.8
2-Bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029060962-1g |
2-Bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxaldehyde |
1804639-70-0 | 97% | 1g |
$1,534.70 | 2022-04-02 |
2-Bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxaldehyde Related Literature
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Ping Tong Food Funct., 2020,11, 628-639
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
Additional information on 2-Bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxaldehyde
2-Bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxaldehyde: A Comprehensive Overview
The compound 2-Bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxaldehyde, identified by the CAS number 1804639-70-0, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine, cyano, difluoromethyl, and aldehyde groups. The presence of these functional groups imparts distinctive chemical properties, making it a valuable compound for research and industrial applications.
Recent studies have highlighted the importance of 2-Bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxaldehyde in the development of advanced materials. Its structure allows for versatile reactivity, enabling it to participate in a wide range of chemical reactions. For instance, the aldehyde group can undergo condensation reactions, while the cyano group can act as a nucleophile in substitution reactions. The bromine atom further enhances its reactivity, making it a valuable intermediate in organic synthesis.
In terms of physical properties, 2-Bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxaldehyde exhibits a high melting point due to its rigid structure and strong intermolecular forces. Its solubility in polar solvents is also noteworthy, which facilitates its use in solution-based chemical processes. Additionally, the compound demonstrates stability under various reaction conditions, making it suitable for large-scale production.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Researchers have developed efficient methods to synthesize 2-Bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxaldehyde, often utilizing transition metal catalysts to enhance reaction efficiency. These methods have been optimized to minimize waste and maximize yield, aligning with the principles of green chemistry.
One of the most promising applications of 2-Bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxaldehyde is in the field of drug discovery. Its structural features make it an ideal candidate for designing bioactive molecules with potential therapeutic effects. Recent studies have explored its role as a lead compound in anti-cancer drug development, where its ability to inhibit specific enzymes has shown promising results.
Beyond pharmaceuticals, this compound has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Researchers are actively investigating its potential as a building block for advanced materials with tailored electronic properties.
In conclusion, 2-Bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxaldehyde is a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an essential tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the advancement of modern chemistry.
1804639-70-0 (2-Bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxaldehyde) Related Products
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)


